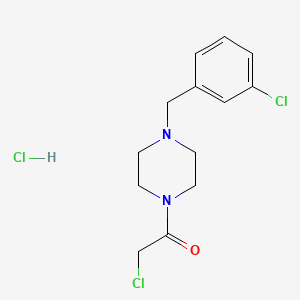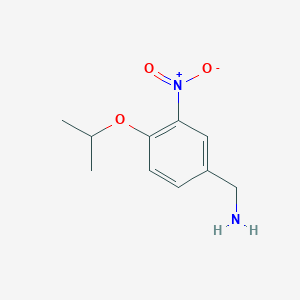
1-(4-Tert-butylcyclohexyl)piperidin-4-amine
Overview
Description
“1-(4-Tert-butylcyclohexyl)piperidin-4-amine” is a chemical compound with the molecular formula C15H30N2 . It is also known by its IUPAC name, Piperidine, 1-(4-tert.-butylcyclohexyl) .
Molecular Structure Analysis
The molecular structure of “1-(4-Tert-butylcyclohexyl)piperidin-4-amine” consists of a piperidine ring attached to a cyclohexyl ring via a tertiary butyl group . The IUPAC Standard InChI is InChI=1S/C15H29N/c1-15(2,3)13-7-9-14(10-8-13)16-11-5-4-6-12-16/h13-14H,4-12H2,1-3H3 .Physical And Chemical Properties Analysis
The molecular weight of “1-(4-Tert-butylcyclohexyl)piperidin-4-amine” is 223.3975 . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the searched resources.Scientific Research Applications
Catalytic Activity and Reaction Optimization
In chemical synthesis, the role of secondary amines, including structures similar to 1-(4-Tert-butylcyclohexyl)piperidin-4-amine, is crucial. An improved synthesis method was developed for derivatives utilizing secondary amines like piperidine, showing drastic reductions in amine dosages and enhanced product yields through optimized conditions. This method highlights the efficiency of using secondary amines in catalyzing reactions and improving yields in chemical synthesis processes (Wang et al., 2014).
Molecular Building Blocks in Dendrimer Synthesis
The synthesis of novel dendritic structures incorporating piperidine motifs demonstrates the utility of compounds related to 1-(4-Tert-butylcyclohexyl)piperidin-4-amine as central building blocks. These dendrimers, containing peripheral units like 4-(n-octyloxy)aniline, showcase the compound's role in creating complex molecular architectures with potential applications in nanotechnology and material sciences (Sacalis et al., 2019).
Reductive Amination Processes
Research on the reductive amination of cyclohexanone derivatives to produce isomeric piperidines underscores the significance of compounds akin to 1-(4-Tert-butylcyclohexyl)piperidin-4-amine in pharmaceutical synthesis. This process, involving secondary amines and demonstrating specific stereochemical outcomes, is fundamental in creating pharmacologically active molecules (Nie-Sarink & Pandit, 1979).
Chemical Stability and Reactivity Studies
Investigations into the reactivity of quinones with secondary amines, including piperidine derivatives, provide insights into the formation of complex organic molecules. These studies are essential for understanding the chemical behavior of similar compounds in various conditions and could inform the development of new materials or pharmaceuticals (Abakumov et al., 2006).
Synthesis of Pharmaceutical Intermediates
The development of methods for synthesizing 1-piperidin-4-yl butyro- and valerolactams highlights the application of compounds related to 1-(4-Tert-butylcyclohexyl)piperidin-4-amine in creating key intermediates for pharmaceutical use. These processes provide efficient routes to important lactam structures, serving as building blocks in drug development (Mapes & Mani, 2007).
properties
IUPAC Name |
1-(4-tert-butylcyclohexyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2/c1-15(2,3)12-4-6-14(7-5-12)17-10-8-13(16)9-11-17/h12-14H,4-11,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZKQHHRKOKDBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylcyclohexyl)piperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1462165.png)






![N-[(3-fluorophenyl)methyl]-N-methylaminosulfonamide](/img/structure/B1462175.png)
![[1-(6-Chloropyridine-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1462176.png)

